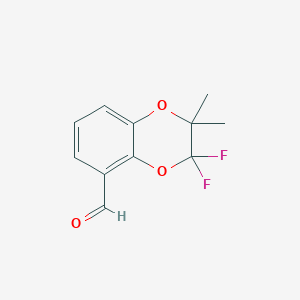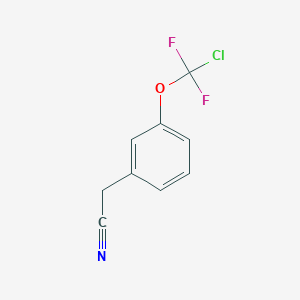
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile, commonly referred to as 2,3-DTCBN, is a benzonitrile derivative that has been used in a variety of scientific research applications. It is a colorless, oily liquid which has a melting point of -18°C and a boiling point of 225°C. It is insoluble in water and soluble in organic solvents. 2,3-DTCBN is an important intermediate in the synthesis of various organic compounds, and has been used in a range of laboratory experiments.
科学研究应用
2,3-DTCBN has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, fragrances, and other industrial chemicals. It has also been used in the synthesis of polymers and in the preparation of catalysts. In addition, 2,3-DTCBN has been used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents, antifungal agents, and antibiotics.
作用机制
2,3-DTCBN is a nucleophilic reagent, which means that it reacts with electrophilic species to form new covalent bonds. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which helps to activate the nucleophilic reagent. The reaction involves the attack of the nucleophilic reagent on the electrophilic species, resulting in the formation of a new covalent bond.
Biochemical and Physiological Effects
2,3-DTCBN has been studied for its potential biochemical and physiological effects. Studies have shown that it has antifungal and antimicrobial activity, and may also have anti-inflammatory and anti-tumor effects. In addition, it has been shown to inhibit the growth of certain viruses and bacteria, and to increase the activity of certain enzymes.
实验室实验的优点和局限性
2,3-DTCBN is a useful reagent for laboratory experiments due to its low cost, availability, and stability. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is important to note that 2,3-DTCBN is flammable and should be handled with care. In addition, it can react with certain compounds, so it should be stored away from other chemicals.
未来方向
There are a number of potential future directions for research involving 2,3-DTCBN. One potential avenue of research is to explore its potential applications in medicine and drug development. In particular, further research could be conducted to investigate its potential as an anti-cancer agent or an antibiotic. Additionally, research could be conducted to explore its potential as a catalyst in organic synthesis. Finally, research could be conducted to investigate its potential as a reagent in the preparation of polymers and other industrial chemicals.
合成方法
2,3-DTCBN can be synthesized by the reaction of 2,3-dichlorobenzonitrile with trichloromethyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or toluene at a temperature of 80-90°C for 1-2 hours. The reaction is usually complete after 2 hours.
属性
IUPAC Name |
2-(dichloromethyl)-3-(trichloromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl5N/c10-8(11)7-5(4-15)2-1-3-6(7)9(12,13)14/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGXWWDYAGCRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-3-(trichloromethyl)benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)


![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)



![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)





